![molecular formula C13H17NO4 B14688141 3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate CAS No. 25333-66-8](/img/structure/B14688141.png)
3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate is an organic compound with a complex structure that includes both acetyl and hydroxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl propionate
- 3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl butyrate
Uniqueness
What sets 3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate apart from similar compounds is its specific acetyl and hydroxyethyl groups, which confer unique chemical properties and biological activities. These structural features make it particularly suitable for certain applications in medicine and industry .
Propriétés
Numéro CAS |
25333-66-8 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
[3-[2-[acetyl(methyl)amino]-1-hydroxyethyl]phenyl] acetate |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14(3)8-13(17)11-5-4-6-12(7-11)18-10(2)16/h4-7,13,17H,8H2,1-3H3 |
Clé InChI |
KVAFKSASZHHVHI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)CC(C1=CC(=CC=C1)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



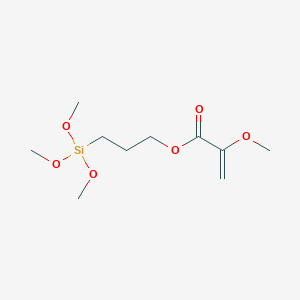

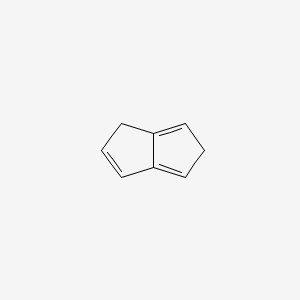

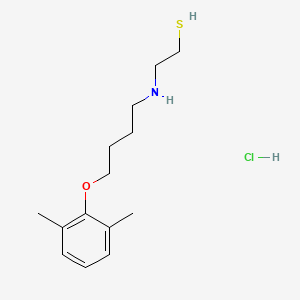
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
![1H-Naphtho[2,3-F]indole](/img/structure/B14688098.png)
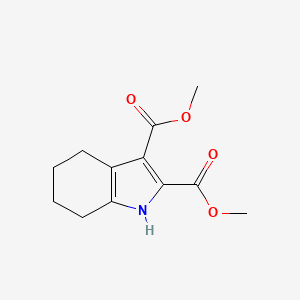

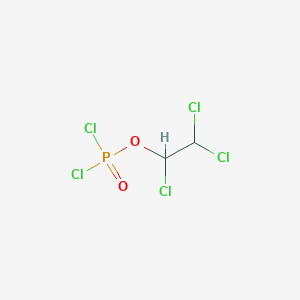
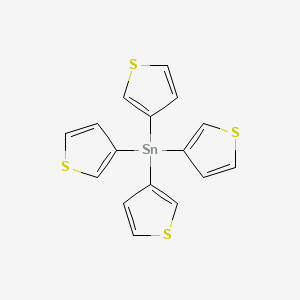

![5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14688152.png)
